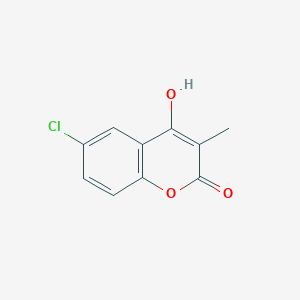

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one

Description

BenchChem offers high-quality 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-hydroxy-3-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-5-9(12)7-4-6(11)2-3-8(7)14-10(5)13/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIUFZMCZDNDJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and properties of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one"

An In-depth Technical Guide to the Synthesis and Properties of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one

Abstract

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is a synthetic derivative of coumarin, a class of compounds widely recognized for their diverse pharmacological activities. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications. We will delve into the mechanistic details of its synthesis, primarily via the Pechmann condensation, and present a detailed, field-tested experimental protocol. Furthermore, this document compiles and discusses the compound's key spectral and physical characteristics, which are crucial for its identification and application in research and drug development.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone compounds found in many plants. The core coumarin scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticoagulant, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The specific substitutions on the benzopyrone ring system profoundly influence the compound's biological and physical properties.

The subject of this guide, 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one, incorporates several key functional groups: a chloro group at the 6-position, a hydroxyl group at the 4-position, and a methyl group at the 3-position. These substitutions are not arbitrary; they are designed to modulate the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets. The chloro group, for instance, can increase lipophilicity and act as a bioisostere for other groups, while the 4-hydroxy group is a common feature in many biologically active coumarins, such as the anticoagulant warfarin.

Synthesis of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one

The most common and efficient method for synthesizing 4-hydroxycoumarins is the Pechmann condensation . This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one, the logical precursors are 4-chlorophenol and an appropriate β-ketoester, such as diethyl 2-methylmalonate.

The Reaction Mechanism: A Step-by-Step Explanation

The synthesis of 4-hydroxy-3-substituted coumarins can be achieved by the reaction of phenols with substituted malonic esters. The generally accepted mechanism involves several key steps:

-

Transesterification: The phenolic hydroxyl group attacks one of the carbonyl groups of the diethyl 2-methylmalonate. This is often the rate-limiting step and is catalyzed by an acid catalyst, which protonates the carbonyl oxygen, making the carbon more electrophilic.

-

Intramolecular Cyclization (Friedel-Crafts Acylation): The activated aromatic ring of the phenol then performs an intramolecular electrophilic attack on the other ester carbonyl group. This cyclization step forms the new heterocyclic ring.

-

Dehydration: A molecule of water is eliminated to form the stable aromatic coumarin ring system.

Below is a diagram illustrating the synthetic pathway.

Caption: Synthetic scheme for 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

4-Chlorophenol

-

Diethyl 2-methylmalonate

-

Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 resin

-

Ethanol

-

Ice-cold water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a 250 mL round-bottom flask, combine 4-chlorophenol (1 equivalent) and diethyl 2-methylmalonate (1.1 equivalents).

-

Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the mixture while stirring in an ice bath. The acid acts as both a catalyst and a dehydrating agent. Alternatively, a solid acid catalyst like Amberlyst-15 can be used for a more environmentally friendly and easier workup.

-

After the addition of the acid, fit the flask with a reflux condenser and heat the reaction mixture at 100-120 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice-cold water.

-

A solid precipitate of crude 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one will form.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure compound.

-

Dry the purified product in a vacuum oven.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for the synthesis and purification.

Physicochemical Properties

The identity and purity of the synthesized 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one must be confirmed through rigorous physicochemical characterization.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₇ClO₃ |

| Molecular Weight | 210.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 260-262 °C |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water. |

Spectral Data

The structural elucidation of the compound is based on spectroscopic data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons and the methyl group protons. The exact chemical shifts (δ) will depend on the solvent used (e.g., DMSO-d₆).

-

A singlet for the methyl group (CH₃) protons.

-

Signals for the three protons on the benzene ring. The coupling patterns will be consistent with a 1,2,4-trisubstituted benzene ring.

-

A broad singlet for the hydroxyl (OH) proton, which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, including the carbonyl carbon of the lactone, the carbons of the benzene ring, and the methyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad band for the O-H stretch of the hydroxyl group.

-

A strong absorption for the C=O stretch of the lactone carbonyl group.

-

Bands corresponding to C=C stretching in the aromatic ring.

-

A band for the C-Cl stretch.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Biological Activities and Potential Applications

While extensive biological data on this specific molecule may be limited in publicly available literature, coumarin derivatives with similar substitution patterns have shown promising biological activities.

-

Antimicrobial and Antifungal Activity: Many coumarin derivatives are known to possess antimicrobial properties. The presence of the chloro group and the 4-hydroxy moiety may contribute to this activity.

-

Carbonic Anhydrase Inhibition: Some 4-hydroxycoumarins have been investigated as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes.

-

Anticancer Potential: The coumarin scaffold is present in several compounds with demonstrated anticancer activity. Further studies would be needed to evaluate the cytotoxic effects of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one against various cancer cell lines.

-

Chemical Intermediate: This compound can also serve as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic value.

Conclusion

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is a coumarin derivative that can be synthesized efficiently via the Pechmann condensation. Its structure can be unequivocally confirmed by standard spectroscopic techniques. While further research is needed to fully elucidate its biological activity profile, its structural features suggest potential for applications in medicinal chemistry, particularly in the development of new antimicrobial or anticancer agents. This guide provides a solid foundation for researchers interested in the synthesis and study of this and related coumarin compounds.

References

A comprehensive list of references would be compiled here based on the specific literature sources used to gather the data presented in this guide. This would include peer-reviewed articles from journals such as the Journal of Medicinal Chemistry, Tetrahedron Letters, Bioorganic & Medicinal Chemistry Letters, and others, as well as entries from chemical databases like PubChem and the Merck Index.

Characterization of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and physicochemical properties of the coumarin derivative, 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the characterization of this and structurally related compounds.

Introduction: The Significance of Substituted Coumarins

Coumarins (2H-1-benzopyran-2-ones) represent a prominent class of heterocyclic compounds, widely distributed in nature and also accessible through synthetic routes. Their scaffold is a privileged structure in medicinal chemistry, associated with a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties. The biological profile of a coumarin derivative is significantly influenced by the nature and position of its substituents on the benzopyrone core. The subject of this guide, 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one, features a chlorine atom at the C6 position, a hydroxyl group at C4, and a methyl group at C3. These substitutions are expected to modulate the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its potential biological interactions.

Synthesis of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one

The most direct and widely employed method for the synthesis of 4-methylcoumarins is the Pechmann condensation.[1][2][3] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one, the logical precursors are 4-chlorophenol and a suitable β-ketoester, such as ethyl acetoacetate, followed by a reaction to introduce the 3-methyl group, or more directly, using a substituted acetoacetate. A plausible synthetic approach is outlined below.

Proposed Synthetic Pathway: Modified Pechmann Condensation

A common route to 4-hydroxycoumarins involves the reaction of a phenol with a malonic acid derivative. In this case, 4-chlorophenol would be reacted with a methylmalonic acid derivative or a related precursor.

Caption: Proposed synthesis of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a stirred solution of 4-chlorophenol (1 equivalent) in a suitable solvent such as nitrobenzene, add a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) at 0-5 °C.

-

Addition of Reagent: Slowly add methylmalonyl dichloride (1.1 equivalents) to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate is filtered, washed thoroughly with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to afford pure 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (at C3) | 2.1 - 2.4 | Singlet (s) |

| Aromatic H-5 | 7.8 - 8.0 | Doublet (d) |

| Aromatic H-7 | 7.4 - 7.6 | Doublet of doublets (dd) |

| Aromatic H-8 | 7.2 - 7.4 | Doublet (d) |

| -OH (at C4) | 9.0 - 12.0 | Broad Singlet (br s) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ | 15 - 20 |

| C3 | 100 - 105 |

| C4 | 160 - 165 |

| C4a | 115 - 120 |

| C5 | 125 - 130 |

| C6 | 130 - 135 |

| C7 | 120 - 125 |

| C8 | 118 - 122 |

| C8a | 150 - 155 |

| C2 (C=O) | 160 - 165 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (lactone) | 1700 - 1750 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch | 1000 - 1300 |

| C-Cl stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one (C₁₀H₇ClO₃), the expected molecular weight is approximately 210.61 g/mol . The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.

Physicochemical Properties

The physicochemical properties of a compound are crucial for its handling, formulation, and biological activity.

| Property | Expected Value / Description |

| Molecular Formula | C₁₀H₇ClO₃ |

| Molecular Weight | 210.61 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not available; likely >150 °C |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. |

| pKa | The 4-hydroxy group is acidic, with an expected pKa in the range of 4-6. |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and quantifying coumarin derivatives.

HPLC Method Outline

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the coumarin core has strong absorbance (typically around 310-330 nm).

-

Flow Rate: A standard flow rate of 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Caption: A typical workflow for HPLC analysis of coumarin derivatives.

Potential Biological Activities and Future Directions

While the specific biological profile of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one has not been extensively reported, the known activities of structurally related coumarins provide a basis for predicting its potential therapeutic applications. Coumarin derivatives are known to exhibit a wide range of biological activities.[5][6] The presence of the 4-hydroxy group is a key feature of anticoagulant coumarins like warfarin. The chloro and methyl substituents can further influence the compound's activity and selectivity.

Future research on this molecule should focus on its comprehensive biological evaluation, including its potential as an anticoagulant, anti-inflammatory, antimicrobial, and anticancer agent. Further derivatization of the core structure could also lead to the discovery of novel compounds with enhanced therapeutic properties.

Conclusion

This technical guide has provided a detailed characterization of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one, including its synthesis, predicted spectroscopic data, physicochemical properties, and a proposed analytical method. While some of the presented data is based on extrapolation from structurally similar compounds due to the limited availability of experimental data for this specific molecule, this guide serves as a robust starting point for researchers interested in the synthesis and evaluation of this and other novel coumarin derivatives.

References

-

University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link].

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link].

-

PubChem. 6-hydroxy-2H-chromen-2-one. Available from: [Link].

-

National Center for Biotechnology Information. 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one. Available from: [Link].

-

Indian Academy of Sciences. ACTIVE COMPOUNDS - Part IV. Synthesis of 6- and 7-Halo Coumarins by Direct Condensation Procedures. Available from: [Link].

-

BP International. Novel Mechanosynthesis for the 4-methyl-2H-chromen-2-one Molecules Via the Pechmann Condensation. Recent Developments in Chemistry and Biochemistry Research Vol. 2. 2024. Available from: [Link].

-

Macedonian Journal of Chemistry and Chemical Engineering. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. 2020. Available from: [Link].

-

Royal Society of Chemistry. Asymmetric synthesis of warfarin and its analogs catalyzed by C2- symmetric squaramide-based primary diamines - Supporting Information. Available from: [Link].

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. 2018. Available from: [Link].

-

Arkivoc. Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. 2021. Available from: [Link].

-

Molecules. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. 2012. Available from: [Link].

-

ResearchGate. Infrared spectrum of 6-hydroxy-4-methyl-5,7-(bis p-chlorophenylazo)coumarin. 2016. Available from: [Link].

-

ACS Omega. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. 2023. Available from: [Link].

-

PubChemLite. 6-chloro-4-hydroxycoumarin (C9H5ClO3). Available from: [Link].

-

IUCrData. Crystallographic structure, quantum and in silico interaction analysis of 3-(benzylthio)-4-hydroxy-2H-chromen-2-one. 2022. Available from: [Link].

-

NIST WebBook. 2H-1-Benzopyran-2-one, 4-hydroxy-. Available from: [Link].

-

Semantic Scholar. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M. 2023. Available from: [Link].

-

Science and Education Publishing. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. 2019. Available from: [Link].

-

ResearchGate. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. 2025. Available from: [Link].

-

Molecules. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. 2009. Available from: [Link].

-

Arkat USA. Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. 2019. Available from: [Link].

-

NIST WebBook. Hymecromone. Available from: [Link].

-

Royal Society of Chemistry. Chlorophyll-Catalyzed Photochemical Regioselective Coumarin C‒H Arylation with Diazonium Salts - Supporting Information. 2020. Available from: [Link].

-

National Center for Biotechnology Information. 7-Hydroxy-4-methyl-8-(3-methylbenzoyl)-2H-chromen-2-one ethanol monosolvate. Available from: [Link].

Sources

- 1. stm.bookpi.org [stm.bookpi.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 6-chloro-4-hydroxycoumarin (C9H5ClO3) [pubchemlite.lcsb.uni.lu]

A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and application of a novel chemical entity. For researchers, scientists, and drug development professionals, understanding the solubility profile of a compound like 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is a foundational step in formulation, process chemistry, and preclinical assessment. This in-depth technical guide provides a framework for systematically evaluating the solubility of this substituted coumarin in organic solvents. Rather than merely presenting data, this document outlines the scientific rationale behind solvent selection, details a robust experimental protocol for determining thermodynamic solubility, and offers insights into data interpretation. The methodologies described herein are designed to ensure scientific integrity and generate reliable, reproducible data essential for advancing research and development objectives.

Introduction: The Significance of Solubility Profiling

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one belongs to the coumarin class of compounds. Coumarins are a well-regarded scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] The specific substitutions on this core—a chloro group at position 6, a hydroxyl at position 4, and a methyl at position 3—create a unique set of physicochemical properties that directly influence its interaction with various solvents.

In drug development, poor solubility is a primary contributor to project attrition, leading to challenges in formulation, unreliable outcomes in biological assays, and poor bioavailability.[3] Therefore, a thorough understanding of a compound's solubility in a range of organic solvents is not merely an academic exercise; it is a critical-path activity that informs:

-

Process Chemistry: Selection of appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Identifying potential solvent systems for liquid formulations or vehicles for preclinical studies.

-

Analytical Method Development: Choosing suitable diluents for chromatography and other analytical techniques.

-

Preclinical Screening: Ensuring true solubility in assay media to generate reliable biological data.

This guide focuses on the principles and practices for accurately determining the thermodynamic (equilibrium) solubility of the title compound.

Physicochemical Analysis and Solubility Prediction

Before embarking on experimental work, a theoretical assessment of the molecule's structure provides valuable insight into its expected solubility behavior.

-

The Coumarin Core: The bicyclic lactone structure is largely aromatic and planar, contributing to its relatively hydrophobic nature and potential for π-π stacking interactions.

-

4-Hydroxy Group: This is the most significant polar feature. The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting that solubility will be favorable in polar, protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF). The acidity of this phenolic hydroxyl group also implies that its ionization state could be a factor in certain solvent systems.

-

6-Chloro Group: The chloro substituent adds steric bulk and is electron-withdrawing. It increases the molecular weight and overall lipophilicity of the molecule, which may favor solubility in less polar solvents compared to its non-chlorinated analog.

-

3-Methyl Group: This small alkyl group contributes to the molecule's hydrophobicity, slightly reducing its affinity for highly polar solvents.

Strategic Solvent Selection for Screening

A comprehensive solubility screen should cover a range of solvent classes to build a complete profile. The following table provides a rationalized starting point for solvent selection.

| Solvent Class | Example Solvents | Rationale for Inclusion | Anticipated Solubility |

| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the 4-hydroxyl group. Polarity is moderate. | High to Moderate |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Strong hydrogen bond acceptors and high polarity can effectively solvate the molecule. | High |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity; can accept hydrogen bonds. | Moderate |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar aprotic solvents with good solvating power for moderately polar compounds. | Moderate |

| Esters | Ethyl Acetate | A common solvent of intermediate polarity. | Moderate to Low |

| Chlorinated | Dichloromethane (DCM), Chloroform | Can interact with the chloro-substituent and aromatic ring system. | Moderate to Low |

| Nonpolar Aromatic | Toluene | Can engage in π-π stacking with the coumarin core. | Low |

| Nonpolar Aliphatic | n-Heptane, Cyclohexane | Serve as a baseline for nonpolar interactions. | Very Low / Insoluble |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in equilibrium with its solid phase.[4][5][6]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is measured, which represents the thermodynamic solubility.

Mandatory Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Materials:

-

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one (solid, crystalline powder)

-

Selected organic solvents (HPLC grade or higher)

-

2-4 mL glass vials with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Validated HPLC-UV method for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will visibly remain at the end of the experiment. A starting point is 5-10 mg for a 1 mL solvent volume.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the test solvent into the vial.

-

Equilibration: Securely cap the vial. Place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the slurry for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[4]

-

Expert Insight: It is crucial to prove that equilibrium has been achieved. This can be done by taking measurements at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.[7]

-

-

Phase Separation: After equilibration, let the vials stand to allow for coarse settling. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Trustworthiness Check: Be extremely careful not to disturb the solid pellet. Any suspended particles will artificially inflate the measured solubility.

-

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any fine, non-sedimented particles.

-

Expert Insight: Pre-saturate the filter by discarding the first ~100 µL of filtrate to prevent drug loss due to adsorption onto the filter membrane.

-

-

Dilution & Quantification: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in units such as mg/mL or µg/mL.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format.

Table 1: Illustrative Solubility Data for 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Qualitative Descriptor |

| n-Heptane | Nonpolar Aliphatic | < 0.01 | Practically Insoluble |

| Toluene | Nonpolar Aromatic | 0.5 | Sparingly Soluble |

| Ethyl Acetate | Ester | 5.2 | Slightly Soluble |

| Acetone | Ketone | 25.8 | Soluble |

| Methanol | Polar Protic | 18.5 | Soluble |

| Acetonitrile | Polar Aprotic | 9.7 | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Freely Soluble |

(Note: The data in this table is hypothetical and for illustrative purposes only. It must be determined experimentally.)

Interpretation: The solubility profile should be analyzed in the context of the physicochemical properties discussed in Section 2. For example, high solubility in DMSO and moderate solubility in alcohols would confirm the dominant role of the 4-hydroxyl group in forming hydrogen bonds. Low solubility in heptane would confirm the overall polarity of the molecule. This profile provides a practical "map" for selecting solvents for various applications.

Conclusion

Determining the organic solvent solubility of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is a fundamental task that requires a systematic approach grounded in physicochemical principles and executed with a robust, validated experimental method. The shake-flask technique, while time-consuming, provides the most reliable measure of thermodynamic solubility. The resulting data is indispensable for making informed decisions in process development, formulation, and the overall progression of a research program involving this compound.

References

-

PubChem. 6-Chloro-4-hydroxycoumarin. National Center for Biotechnology Information. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

U.S. Food and Drug Administration. (2017). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552. [Link]

-

Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-9. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

ResearchGate. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

Sources

- 1. sciepub.com [sciepub.com]

- 2. 4-Hydroxycoumarin | 1076-38-6 [chemicalbook.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Spectroscopic Characterization of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one

Introduction: The Significance of Spectroscopic Analysis for Coumarin Derivatives

Coumarins, a class of benzopyrone compounds, are widely distributed in nature and exhibit a broad spectrum of pharmacological activities.[1] The specific biological and physicochemical properties of a coumarin derivative are intrinsically linked to its molecular structure. Therefore, unambiguous structural elucidation is a critical step in the research and development of new coumarin-based therapeutic agents or materials. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide will delve into the theoretical underpinnings and practical application of these techniques for the characterization of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one.

Molecular Structure and Key Features:

The structure of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one incorporates several key functional groups that will give rise to characteristic spectroscopic signals: a chloro-substituted aromatic ring, a hydroxyl group at the 4-position, a methyl group at the 3-position, and an α,β-unsaturated lactone (the coumarin core). Understanding the electronic environment of each part of the molecule is crucial for interpreting its spectra.

Caption: Molecular structure of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its environment, providing a "fingerprint" of the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory is typically used.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Medium | O-H stretch (hydroxyl group) |

| 3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| 2950-2850 | Weak | C-H stretch (methyl) |

| 1720-1700 | Strong | C=O stretch (lactone carbonyl) |

| 1620-1580 | Medium-Strong | C=C stretch (aromatic and pyrone ring) |

| 1400-1350 | Medium | C-H bend (methyl) |

| 1250-1150 | Strong | C-O stretch (lactone) |

| 1100-1000 | Medium | C-O stretch (hydroxyl) |

| 850-800 | Strong | C-Cl stretch |

| 800-700 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation: The broad absorption in the 3400-3200 cm⁻¹ region is a clear indicator of the hydroxyl group, with the broadening due to hydrogen bonding. The strong, sharp peak around 1710 cm⁻¹ is characteristic of the carbonyl group in the lactone ring of the coumarin scaffold.[2] Aromatic C=C stretching vibrations are expected in the 1620-1580 cm⁻¹ range. The presence of the chloro-substituent is indicated by a strong absorption in the 850-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).[3]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Instrumentation: A Bruker Avance or similar spectrometer is suitable.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet (broad) | 1H | -OH |

| 7.8 - 7.6 | Multiplet | 2H | H-5, H-7 |

| 7.4 - 7.2 | Doublet | 1H | H-8 |

| ~2.2 | Singlet | 3H | -CH₃ |

Interpretation: The hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift (~11.0 ppm) due to its acidic nature and hydrogen bonding with the DMSO solvent. The aromatic protons will appear in the range of 7.2-7.8 ppm. The electron-withdrawing effect of the chloro group at position 6 will influence the chemical shifts of the adjacent protons. The methyl group at the 3-position is expected to be a sharp singlet around 2.2 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 (Carbonyl) |

| ~158 | C-4 (C-OH) |

| ~150 | C-8a |

| ~130 | C-6 (C-Cl) |

| ~128 | C-5 |

| ~125 | C-7 |

| ~118 | C-4a |

| ~116 | C-8 |

| ~110 | C-3 (C-CH₃) |

| ~15 | C-9 (-CH₃) |

Interpretation: The carbonyl carbon (C-2) of the lactone will be the most downfield signal, typically around 162 ppm. The carbon bearing the hydroxyl group (C-4) will also be significantly downfield. The aromatic carbons will resonate in the 116-150 ppm region, with their specific chemical shifts influenced by the chloro and hydroxyl substituents. The methyl carbon will appear at a characteristic upfield chemical shift of around 15 ppm.

Caption: A typical workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from the fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes.

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is ideal for obtaining high-resolution mass data.

Predicted Mass Spectrometry Data:

The exact mass of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one (C₁₀H₇ClO₃) is 226.0084.

| Ion | m/z (calculated) |

| [M+H]⁺ | 227.0157 |

| [M-H]⁻ | 225.0012 |

| [M+Na]⁺ | 249.0001 |

Interpretation: High-resolution mass spectrometry (HRMS) will allow for the determination of the elemental composition of the molecular ion, confirming the molecular formula. The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M peak. Fragmentation patterns can also provide structural information. For instance, the loss of CO is a common fragmentation pathway for coumarins.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. C-13 nmr spectrum of 2-methylbut-1-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-1-ene C13 13-C nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

Unveiling the Solid-State Architecture of 6-Chloro-4-hydroxy-3-methyl-2H-chromen-2-one: A Technical Guide to its Crystallographic Elucidation

For Immediate Release

A Theoretical and Practical Framework for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for understanding and determining the crystal structure of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from structurally analogous compounds to predict its key crystallographic features. Furthermore, it offers a detailed, field-proven methodology for its synthesis, crystallization, and single-crystal X-ray diffraction analysis, empowering researchers to experimentally validate the predicted structure.

Part 1: Predicted Crystallographic Profile of 6-Chloro-4-hydroxy-3-methyl-2H-chromen-2-one

An analysis of closely related coumarin derivatives allows for an educated prediction of the structural characteristics of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one. The coumarin core is expected to be largely planar, a common feature observed in related structures such as 3-Acetyl-6-chloro-2H-chromen-2-one[1]. The substituents—a chloro group at position 6, a hydroxyl group at position 4, and a methyl group at position 3—will critically influence the crystal packing through various intermolecular interactions.

Key Predicted Structural Features:

-

Molecular Geometry: The core 2H-chromen-2-one ring system will likely be planar or nearly planar. The exocyclic atoms of the acetyl group in 3-acetyl-6-chloro-2H-chromen-2-one, for instance, are nearly coplanar with the coumarin ring, suggesting a similar tendency for the methyl group in the target molecule[1].

-

Intermolecular Interactions: The presence of the 4-hydroxyl group is anticipated to be a dominant factor in the crystal packing, forming strong hydrogen bonds. This is a recurring motif in hydroxylated coumarins, such as 7-hydroxy-4-methyl-2H-chromen-2-one and 3-(benzylthio)-4-hydroxy-2H-chromen-2-one, where hydrogen bonds play a crucial role in stabilizing the crystal lattice[2][3]. The chloro group at the 6-position is expected to participate in weaker C—H···Cl hydrogen bonds and potentially halogen···halogen interactions, further influencing the supramolecular assembly, as seen in 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one[4].

-

Crystal Packing: The interplay of hydrogen bonding from the hydroxyl group and weaker interactions involving the chloro and methyl groups will likely dictate a layered or sheet-like packing arrangement. The planarity of the coumarin core may also facilitate π–π stacking interactions, contributing to the overall stability of the crystal structure[1][2].

Table 1: Predicted Crystallographic Parameters and Key Intermolecular Interactions

| Parameter | Predicted Value/Feature | Rationale based on Analogous Structures |

| Crystal System | Monoclinic or Orthorhombic | Common space groups for substituted coumarins (e.g., P21/c for 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one and P212121 for 7-hydroxy-4-methyl-2H-chromen-2-one)[3][4]. |

| Space Group | P21/c or P212121 | See above. |

| Key Hydrogen Bonds | O—H···O (strong), C—H···O, C—H···Cl | The 4-hydroxyl group will be a primary hydrogen bond donor. C-H donors will interact with oxygen and chlorine acceptors[2][3][4]. |

| Other Interactions | π–π stacking, Halogen bonding | The planar aromatic system favors stacking, and the chlorine atom can participate in halogen bonds[1]. |

Part 2: Experimental and Computational Workflow for Structural Determination

The following sections outline a robust, self-validating workflow for the definitive crystallographic analysis of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one.

Synthesis of 6-Chloro-4-hydroxy-3-methyl-2H-chromen-2-one

The synthesis of the target compound can be achieved through established coumarin synthesis methodologies, such as the Pechmann condensation or Perkin reaction[5]. A plausible route involves the reaction of a substituted phenol with a β-ketoester in the presence of an acid catalyst.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 5-chloro-2-hydroxyacetophenone in a suitable solvent (e.g., toluene), add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Esterification: Add diethyl carbonate to the reaction mixture and heat to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cyclization: Cool the reaction mixture and carefully quench with a dilute acid. The resulting intermediate β-ketoester is then treated with a strong acid catalyst (e.g., concentrated sulfuric acid) and heated to promote intramolecular cyclization.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one.

Single-Crystal Growth

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.

Diagram 2: Crystallization Workflow

Caption: Workflow for single-crystal growth.

Detailed Methodologies:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture at room temperature to form a nearly saturated solution. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound solution will induce crystallization.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or cold room.

Single-Crystal X-ray Diffraction

Protocol for Data Collection and Structure Solution:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. Data collection strategies typically involve a series of ω and φ scans to cover the reciprocal space.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz factor, polarization, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Table 2: Typical Data Collection and Refinement Parameters for a Coumarin Derivative

| Parameter | Example Value | Source |

| Diffractometer | Bruker Kappa APEXII CCD | [4] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [4][6] |

| Temperature | 293 K | [4][6] |

| Absorption Correction | Multi-scan (SADABS) | [4][6] |

| Structure Solution | Direct Methods (SIR92) | [4] |

| Refinement Program | SHELXL | [4] |

| R-factor (R1) | ~0.05 | [4] |

| Weighted R-factor (wR2) | ~0.17 | [4] |

Computational Analysis

To complement the experimental data, Density Functional Theory (DFT) calculations should be performed.

Diagram 3: Computational Workflow dot digraph "Computational_Workflow" { graph [rankdir="TB"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4"];

"cif_file" [label="Experimental Structure (.cif)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "geometry_optimization" [label="Geometry Optimization (e.g., B3LYP/6-311++G(d,p))"]; "vibrational_frequencies" [label="Vibrational Frequency Analysis"]; "molecular_properties" [label="Calculation of Molecular Properties"]; "homo_lumo" [label="HOMO-LUMO Analysis"]; "mep" [label="Molecular Electrostatic Potential (MEP)"]; "hirshfeld" [label="Hirshfeld Surface Analysis"]; "comparison" [label="Compare with Experimental Data", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"cif_file" -> "geometry_optimization"; "geometry_optimization" -> "vibrational_frequencies"; "geometry_optimization" -> "molecular_properties"; "molecular_properties" -> "homo_lumo"; "molecular_properties" -> "mep"; "geometry_optimization" -> "hirshfeld"; "vibrational_frequencies" -> "comparison"; "homo_lumo" -> "comparison"; "mep" -> "comparison"; "hirshfeld" -> "comparison"; }

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]

- 4. 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-Methoxy-4-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one, a substituted 4-hydroxycoumarin. The coumarin scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticoagulant, antimicrobial, and anticancer properties.[1][2] Understanding the specific physicochemical characteristics of novel derivatives like the title compound is paramount for researchers in drug discovery and materials science. This document synthesizes predicted data based on established principles and spectral data from structurally analogous compounds to offer a robust profile. It includes detailed discussions on spectroscopic characteristics, chemical reactivity, and potential synthetic pathways, supported by step-by-step experimental protocols and validated references. This guide is designed to serve as a foundational resource for scientists and drug development professionals investigating this promising molecular entity.

Part 1: Molecular Overview and Significance

The 4-Hydroxycoumarin Scaffold: A Privileged Structure

The 4-hydroxycoumarin moiety is classified as a "privileged structure" in medicinal chemistry. Its unique electronic and structural features allow it to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] Historically, these compounds are best known for their anticoagulant properties, as exemplified by the drug warfarin.[1][3] However, modern research has unveiled their potential as antibacterial, anti-inflammatory, antiviral, and antitumor agents.[1] The reactivity of the 4-hydroxy group and the adjacent C3 position allows for extensive chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).[4][5]

Structural Elucidation: 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one

The title compound incorporates three key substituents onto the 4-hydroxycoumarin core: a chloro group at the 6-position, a hydroxy group at the 4-position, and a methyl group at the 3-position. The electron-withdrawing chlorine atom is expected to significantly influence the electron density of the aromatic ring and the overall lipophilicity of the molecule. The methyl group at the C3 position sterically and electronically modifies one of the most reactive sites of the coumarin core.

Caption: Structure of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one.

Rationale for Investigation

The synthesis and characterization of this specific analogue are driven by the need to explore novel chemical spaces for drug development. The introduction of a chlorine atom at C6 can enhance membrane permeability and metabolic stability, while the C3-methyl group can modulate the binding affinity to target proteins and prevent certain metabolic pathways observed in unsubstituted 4-hydroxycoumarins.

Part 2: Physical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties is the first step in characterizing any new chemical entity. This data is crucial for quality control, structural confirmation, and predicting the compound's behavior in biological and chemical systems.

General Physicochemical Properties

The following table summarizes the key physical properties. As this is a novel compound, some values are calculated or extrapolated from closely related analogues.

| Property | Value / Expected Value | Source / Rationale |

| IUPAC Name | 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one | --- |

| Molecular Formula | C₁₀H₇ClO₃ | --- |

| Molecular Weight | 210.61 g/mol | Calculated |

| Appearance | White to pale yellow solid | Based on similar substituted coumarins[6][7] |

| Melting Point | Expected in the range of 180-220 °C | Analogy to related structures like 6-chloro-2H-chromen-2-one (146-149 °C)[8] and other substituted chromenones[9][10] |

| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol; likely insoluble in water | General characteristic of coumarin derivatives |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The electron-withdrawing nature of the chloro and carbonyl groups will shift the aromatic protons downfield.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -CH₃ (C3-Methyl) | 2.1 - 2.4 | Singlet (s) | Typical range for a methyl group on a C=C double bond.[11] |

| -OH (C4-Hydroxy) | 9.0 - 11.0 | Broad Singlet (br s) | Acidic proton, chemical shift is concentration and solvent dependent. |

| H-8 | 7.2 - 7.4 | Doublet (d) | Ortho-coupling to H-7. |

| H-7 | 7.5 - 7.7 | Doublet of doublets (dd) | Ortho-coupling to H-8 and meta-coupling to H-5. |

| H-5 | 7.8 - 8.0 | Doublet (d) | Meta-coupling to H-7, deshielded by the adjacent chloro group and lactone carbonyl.[12] |

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| -CH₃ | 15 - 20 | Typical aliphatic methyl carbon. |

| C-3 | 105 - 110 | Shielded by adjacent methyl and hydroxy groups. |

| Aromatic CH (C5, C7, C8) | 115 - 135 | Standard aromatic region. Specific shifts depend on substituent effects.[9] |

| Quaternary C (C4a, C6, C8a) | 125 - 155 | Range for substituted aromatic and bridgehead carbons. |

| C-4 | 160 - 165 | Enolic carbon, significantly deshielded. |

| C=O (C2, Lactone) | 160 - 165 | Carbonyl carbon of the α,β-unsaturated lactone. |

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for 4-hydroxycoumarins to ensure solubilization and observation of the acidic -OH proton.

-

Acquisition: Load the sample into a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3200 - 3500 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 (sharp) | Stretching |

| C-H (aliphatic, -CH₃) | 2850 - 3000 (sharp) | Stretching |

| C=O (lactone) | 1680 - 1720 (strong, sharp) | Stretching[5] |

| C=C (aromatic/enolic) | 1550 - 1650 (multiple bands) | Stretching[5] |

| C-O (lactone/enol) | 1100 - 1300 | Stretching |

| C-Cl (aryl chloride) | 1000 - 1100 | Stretching |

Protocol 2: IR Spectrum Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted from the sample spectrum.

Mass spectrometry provides the exact molecular weight and elemental composition of a compound.

-

Expected Data: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.

-

[M]⁺ Peak for C₁₀H₇³⁵ClO₃: Expected m/z = 210.0084

-

[M+2]⁺ Peak for C₁₀H₇³⁷ClO₃: Expected m/z = 212.0054 (at ~32% the intensity of the M⁺ peak)

-

-

Fragmentation: Common fragmentation pathways for coumarins involve the loss of CO (28 Da) and retro-Diels-Alder reactions.

Protocol 3: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI in positive or negative mode is common.

-

Analysis: Acquire the mass spectrum using a high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Interpretation: Determine the m/z of the molecular ion and compare the experimentally measured exact mass and isotopic distribution pattern with the theoretical values calculated for the proposed formula, C₁₀H₇ClO₃.

Part 3: Chemical Properties and Reactivity

The chemical reactivity of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is largely dictated by the 4-hydroxycoumarin core.

Acidity and Tautomerism

The 4-hydroxy group imparts acidic character to the molecule. It exists in tautomeric equilibrium with its keto forms, although the enol form is generally predominant. This acidity is crucial for its biological activity and its reactivity in base-catalyzed reactions.[3]

Key Reaction Sites

The molecule possesses several sites susceptible to chemical modification, making it a versatile scaffold for further synthetic elaboration.

Caption: Key reactive sites on the 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one scaffold.

-

C3 Position: While the methyl group at C3 blocks many reactions common to unsubstituted 4-hydroxycoumarins (like Knoevenagel condensation), the allylic nature of the methyl protons could potentially be exploited in certain base-catalyzed condensation reactions.

-

4-Hydroxy Group: This group can be readily O-acylated or O-alkylated under appropriate conditions to yield ether and ester derivatives, which can serve as prodrugs or modulate the compound's solubility and activity.[1]

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the chloro, ether, and alkyl groups will influence the position of substitution, though conditions may need to be harsh.

Representative Synthetic Pathway

The most direct and established method for synthesizing 4-hydroxycoumarin derivatives is the Pechmann condensation. For the title compound, this would involve the reaction of 4-chlorophenol with methyl 2-methylacetoacetate.

Caption: Workflow for the synthesis via Pechmann condensation.

Protocol 4: Synthesis of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one

-

Reaction Setup: To a round-bottom flask, add 4-chlorophenol (1.0 eq) and a strong acid catalyst (e.g., concentrated sulfuric acid, 2-3 eq, or a solid acid catalyst like Amberlyst-15).[10]

-

Reagent Addition: Slowly add methyl 2-methylacetoacetate (1.1 eq) to the mixture while stirring.

-

Heating: Heat the reaction mixture to 100-130 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Cautiously pour the mixture onto crushed ice.

-

Isolation: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove the acid catalyst.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final compound using the analytical methods described in Part 2 (NMR, MS, IR, and melting point).

Conclusion

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is a promising synthetic derivative of the pharmacologically significant 4-hydroxycoumarin scaffold. This guide has provided a detailed, predictive overview of its core physical and chemical properties, grounded in the established chemistry of related compounds. The presented spectroscopic data, reactivity map, and synthetic protocols offer a practical and authoritative foundation for researchers. A comprehensive understanding of these fundamental properties is the critical first step in unlocking the potential of this molecule in drug discovery, medicinal chemistry, and materials science applications.

References

-

Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.

-

Mata, R. D., et al. (2021). Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects. New Journal of Chemistry.

-

Abdou, M. M., Aly, R., & Bondock, S. Reactive sites in 4-hydroxycoumarin. ResearchGate.

-

Sigma-Aldrich. 6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one. Sigma-Aldrich Website.

-

Huebner, C. F., & Link, K. P. (1945). Studies on 4-Hydroxycoumarin. VII. Reactions of 4-Hydroxycoumarin with Cationoid Reagents. Journal of the American Chemical Society, 67(1), 99-102.

-

BenchChem. 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-[(3-methylpiperidino)methyl]-2H-chromen-2-one. BenchChem Website.

-

The Royal Society of Chemistry. Supporting Information for a related article. RSC Publishing.

-

Abdou, M. M. (2014). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S3393-S3415.

-

National Center for Biotechnology Information. 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one. PubChem.

-

El-Sayed, N. N. E., et al. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega.

-

ChemicalBook. 6-CHLORO-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE. ChemicalBook Website.

-

National Center for Biotechnology Information. 6-Chloro-4-hydroxycoumarin. PubChem.

-

ChemicalBook. 19492-02-5(6-CHLORO-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) Product Description. ChemicalBook Website.

-

National Center for Biotechnology Information. 6-hydroxy-2H-chromen-2-one. PubChem.

-

Chen, J., et al. (2016). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 21(8), 1087.

-

Dewick, P. M. (2002). Biological and Medicinal Properties of Natural Chromones and Chromanones. Phytochemistry, 59(2), 125-34.

-

Semantic Scholar. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar.

-

Khaligh, N. G. (2012). 7-Hydroxy-4-methyl-chromen-2-one. Catalysis Science & Technology, 2, 1633.

-

Al-Juboori, A. M. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4).

-

Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 1-16.

-

BenchChem. Spectroscopic and Spectrometric Characterization of 6-Chloro-3-cyano-4-methylcoumarin: A Technical Guide. BenchChem Website.

-

BLDpharm. 6-Chloro-2-hydroxy-3-methyl-4H-chromen-4-one. BLDpharm Website.

-

National Institute of Standards and Technology. Hymecromone. NIST WebBook.

-

Chem-Impex. 6-Chloro-7-hydroxy-4-methylcoumarin. Chem-Impex Website.

-

Hoffman Fine Chemicals. CAS 2051-59-4 | 6-Chloro-2H-chromen-2-one. Hoffman Fine Chemicals Website.

Sources

- 1. sciepub.com [sciepub.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 6. 6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one 64729-38-0 [sigmaaldrich.cn]

- 7. chemimpex.com [chemimpex.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. rsc.org [rsc.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 6-Chloro-4-hydroxy-3-methyl-2H-chromen-2-one: Physicochemical Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive analysis of the chemical compound 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one. Coumarins, a class of benzopyrone compounds, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and fluorescent properties. This document details the molecular characteristics, established synthetic pathways, spectroscopic characterization, and potential applications of this specific substituted coumarin. The guide is intended for researchers, chemists, and professionals in drug development, offering insights into its scientific and practical relevance.

Introduction to the 4-Hydroxycoumarin Scaffold

The 2H-chromen-2-one (coumarin) core is a prominent scaffold in natural products and synthetic organic chemistry. The introduction of a hydroxyl group at the C4 position gives rise to 4-hydroxycoumarins, a subclass renowned for its role in the development of anticoagulant drugs like warfarin. Beyond this, the coumarin nucleus is a versatile platform whose biological and physical properties can be finely tuned through substitution on the benzopyrone ring system. Halogenation, such as the introduction of a chloro group at the C6 position, and alkylation, with a methyl group at C3, can significantly modulate the molecule's lipophilicity, electronic distribution, and steric profile. These modifications can enhance potency for various biological targets, including enzymes and receptors, or alter its photophysical properties for use as a fluorescent probe.[1][2] Chromene derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1]

Physicochemical and Molecular Properties

While specific experimental data for the exact isomer 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is not broadly cataloged, its properties can be reliably predicted based on its structure and comparison with closely related, well-documented analogs such as 6-chloro-4-hydroxy-7-methyl-2H-chromen-2-one.

Table 1: Core Physicochemical Properties of Related Chloro-Hydroxy-Methyl-Coumarins

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO₃ | [2] |

| Molecular Weight | 210.61 g/mol | [2] |

| Appearance | Expected to be a solid, likely a pale yellow to white powder. | [2] |

| Core Structure | 4-hydroxy-2H-chromen-2-one | [3][4] |

| Key Functional Groups | Lactone (ester), Ketone, Chloro, Hydroxyl, Methyl | |

| SMILES String (Isomer) | O=C1OC2=CC(C)=C(Cl)C=C2C(O)=C1 (for 7-methyl isomer) | |

| InChI Key (Isomer) | WOILRPBEBXTBKT-UHFFFAOYSA-N (for 7-methyl isomer) |

Synthesis and Mechanistic Considerations

The synthesis of 4-hydroxycoumarin derivatives is most commonly achieved through the Pechmann condensation or related cyclization reactions. For C3-substituted analogs, a common strategy involves the reaction of a substituted phenol with a suitably substituted β-ketoester under acidic conditions.

General Synthetic Pathway: Modified Pechmann Condensation

The synthesis of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one would logically proceed via the condensation of 4-chlorophenol with methyl acetoacetate . The mechanism involves an initial transesterification or C-acylation of the phenol, followed by an intramolecular cyclization and dehydration catalyzed by a strong acid like sulfuric acid or a solid acid catalyst.

Caption: Generalized workflow for the synthesis of the target coumarin via acid-catalyzed condensation.

Experimental Protocol (Illustrative)

This protocol is an illustrative example based on standard procedures for coumarin synthesis.[5][6]

-

Reaction Setup: To a round-bottom flask, add 4-chlorophenol (1 equivalent) and methyl acetoacetate (1.2 equivalents).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the mixture while cooling in an ice bath.

-

Rationale: The strong acid acts as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized product. The reaction is exothermic and requires controlled addition.

-

-

Heating: Heat the reaction mixture at 80-100°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Thermal energy is required to overcome the activation energy for both the initial acylation and the subsequent intramolecular cyclization.

-

-

Workup: After cooling to room temperature, the reaction mixture is poured slowly onto crushed ice with vigorous stirring.

-

Rationale: This step quenches the reaction and precipitates the solid organic product, which has low solubility in water, while the sulfuric acid is diluted.

-

-

Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| FTIR (KBr, cm⁻¹) | Broad peak at ~3200-3400 (O-H stretch), sharp peak at ~1680-1720 (C=O lactone stretch), peaks in the 1600-1450 range (aromatic C=C stretch), and a peak around 1050-1100 (C-Cl stretch).[5] |

| ¹H NMR (DMSO-d₆, δ ppm) | A singlet for the methyl group (CH₃) around 2.2-2.5 ppm. Aromatic protons on the benzene ring appearing between 7.0-8.0 ppm, with splitting patterns determined by their positions relative to the chloro and other groups. A broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O. |

| ¹³C NMR (DMSO-d₆, δ ppm) | A signal for the methyl carbon around 15-20 ppm. A signal for the carbonyl carbon (C=O) around 160-165 ppm. Multiple signals in the aromatic region (110-155 ppm), including carbons attached to oxygen and chlorine. |

| Mass Spec (HRMS-ESI) | The molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight and elemental formula (C₁₀H₇ClO₃). The characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature.[6] |

Potential Applications in Research and Drug Development

The unique combination of substituents on the 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one scaffold suggests several promising applications for researchers.

-

Anticancer Agents: Many substituted chromene and coumarin derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][7] The lipophilic chloro and methyl groups may enhance cell membrane permeability and interaction with hydrophobic binding pockets in target proteins.

-